REACTION_CXSMILES
|
[C:1]1([CH:7]([CH2:22][CH3:23])[C:8]([O:10]C(=O)C(C2C=CC=CC=2)CC)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1>C(OCC)C>[C:1]1([CH:7]([CH2:22][CH3:23])[C:8]([OH:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
2,3-isopropylidene-D(+)-ribono-1,4-lactone
|
Quantity
|
188 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)OC(C(CC)C1=CC=CC=C1)=O)CC
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
d5
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
until reaction
|
Type
|
CUSTOM
|
Details
|
(1.5 hours)
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
partitioned with aqueous hydrochloric acid (2×20 ml, 1M) and aqueous sodium hydroxide (2×10 ml, 1M)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the dried (MgSO4) ether
|
Type
|
CONCENTRATION
|
Details
|
extracts concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH:7]([CH2:22][CH3:23])[C:8]([O:10]C(=O)C(C2C=CC=CC=2)CC)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1>C(OCC)C>[C:1]1([CH:7]([CH2:22][CH3:23])[C:8]([OH:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
2,3-isopropylidene-D(+)-ribono-1,4-lactone
|
Quantity
|
188 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)OC(C(CC)C1=CC=CC=C1)=O)CC
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
d5
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
until reaction
|
Type
|
CUSTOM
|
Details
|
(1.5 hours)
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
partitioned with aqueous hydrochloric acid (2×20 ml, 1M) and aqueous sodium hydroxide (2×10 ml, 1M)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the dried (MgSO4) ether
|
Type
|
CONCENTRATION
|
Details
|
extracts concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH:7]([CH2:22][CH3:23])[C:8]([O:10]C(=O)C(C2C=CC=CC=2)CC)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1>C(OCC)C>[C:1]1([CH:7]([CH2:22][CH3:23])[C:8]([OH:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
2,3-isopropylidene-D(+)-ribono-1,4-lactone
|
Quantity
|
188 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)OC(C(CC)C1=CC=CC=C1)=O)CC
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
d5
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
until reaction
|
Type
|
CUSTOM
|
Details
|
(1.5 hours)
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
partitioned with aqueous hydrochloric acid (2×20 ml, 1M) and aqueous sodium hydroxide (2×10 ml, 1M)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the dried (MgSO4) ether
|
Type
|
CONCENTRATION
|
Details
|
extracts concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |